molecular formula C6H6Br2N2O2 B1525712 2-Amino-5-bromonicotinic acid hydrobromide CAS No. 52963-33-4

2-Amino-5-bromonicotinic acid hydrobromide

Cat. No. B1525712
CAS No.: 52963-33-4
M. Wt: 297.93 g/mol
InChI Key: DNVXDRLDHLVGDY-UHFFFAOYSA-N
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Patent
US06245770B1

Procedure details

A mixture of 3.6 g 2-amino-nicotinic acid in 450 mL of glacial acetic acid was treated with a solution of 4 mL of bromine in 50 mL of glacial acetic acid over 10-15 min. The resulting mixture was stirred at room temperature for 2 h, diluted with 2 L of diethyl ether, and the ensuing precipitate was filtered and dried to provide 6.1 g of the title compound of Step A as a solid melting at 280° C. (decompose) (lit1. m.p. 280° C., decomposed). 1H NMR (400 MHz, Me2SO-d6): δ 7.38 (br s,2H), 8.08 (s,1H), 8.25 (s,1H), 13.45 (br s,1H). (1 U.S. Pat. No. 3,950,160)
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:11]Br>C(O)(=O)C.C(OCC)C>[BrH:11].[NH2:1][C:2]1[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]([Br:11])=[CH:9][N:10]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the ensuing precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Br.NC1=NC=C(C=C1C(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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